(3-Fluorocyclopentyl)methanol
Description
Contextual Significance of Fluorinated Alicyclic Systems
Fluorinated alicyclic systems are cyclic, non-aromatic carbon structures that contain one or more fluorine atoms. The introduction of fluorine, the most electronegative element, into a ring like cyclopentane (B165970), profoundly alters the molecule's physicochemical properties. lew.ro These modifications can influence a molecule's acidity, basicity, how it dissolves in fats and oils (lipophilicity), and its stability against metabolic breakdown. lew.roacs.org
In medicinal chemistry, substituting a hydrogen atom with fluorine can result in several beneficial effects. These include stronger binding to target proteins, improved pharmacokinetic profiles, and the ability to block metabolic degradation pathways. acs.org The compact size of the fluorine atom allows it to mimic hydrogen, while its strong electronegativity can lead to advantageous electrostatic interactions and influence the ring's three-dimensional arrangement. This "fluorine effect" is a potent strategy for designing new drugs. acs.org
Furthermore, fluorinated alicyclic structures are increasingly important in materials science. The distinct polarity and stability that fluorine provides can be leveraged in the creation of liquid crystals, polymers, and other advanced materials with specific, desirable properties. numberanalytics.com The investigation of simpler systems such as (3-Fluorocyclopentyl)methanol furnishes a foundational understanding that can be applied to more intricate molecular designs.
Research Trajectory of this compound
The research concerning this compound has largely centered on its synthesis and its application as a versatile building block for creating more complex molecules. researchgate.net A variety of synthetic pathways have been established to produce this compound, frequently involving the fluorination of a cyclopentane precursor. Key synthetic approaches have included the ring-opening of epoxides with a fluoride (B91410) source and the reduction of fluorinated carboxylic acid derivatives.
Once synthesized, this compound acts as a valuable synthon. The hydroxyl group is readily convertible to other functional groups, enabling the integration of the 3-fluorocyclopentyl portion into a broad array of target molecules. For example, it can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be transformed into a leaving group to facilitate nucleophilic substitution reactions.
Research has underscored its value in synthesizing biologically active molecules. The 3-fluorocyclopentyl group has been incorporated into compounds designed to interact with various enzymes and receptors, with the fluorine atom playing a key role in modulating the compound's biological effects.
Scope and Academic Relevance of this compound Studies
The academic importance of studying this compound stems from its function as a model system for comprehending fundamental principles of physical organic chemistry and as a practical component in synthetic organic chemistry.
From a fundamental standpoint, investigations into this compound and its derivatives yield valuable information on the conformational preferences of fluorinated alicyclic rings. The interplay between the gauche effect and other steric and electronic forces in these systems is an area of active academic exploration. Spectroscopic and computational analyses of fluorocyclopentane (B75047) have been employed to clarify these subtle conformational effects. acs.orgaip.orgaip.org For instance, studies have shown that for fluorocyclopentane, only the twisted C1 conformer is detected in various physical states, and the bent equatorial form is calculated to be the stable conformation. acs.orgaip.org
From a practical perspective, the creation of efficient and stereoselective methods for synthesizing this compound is a significant focus of research. The ability to control the stereochemistry of both the fluorine and hydroxyl groups is essential for its use in the production of chiral drugs and other enantiomerically pure materials. The ongoing pursuit of new synthetic techniques and applications ensures that this compound will continue to be a pertinent and valuable compound in the field of advanced organic chemistry. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluorocyclopentyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCIWOGJGUWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluorocyclopentyl Methanol
Enantioselective and Diastereoselective Synthesis Strategies
Achieving stereochemical control is paramount in modern organic synthesis, as the biological activity of chiral molecules often resides in a single enantiomer. sigmaaldrich.com Strategies for the enantioselective synthesis of (3-Fluorocyclopentyl)methanol and its derivatives involve the use of chiral auxiliaries, asymmetric catalysis, and the resolution of stereoisomers.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.comwikipedia.org In the context of synthesizing this compound, a chiral auxiliary can be used to control the stereochemistry of alkylation or aldol (B89426) reactions on a cyclopentane (B165970) precursor. researchgate.net
For instance, auxiliaries such as Evans oxazolidinones or pseudoephedrine amides can be attached to a cyclopentane carboxylic acid derivative. wikipedia.orgresearchgate.net Deprotonation of the resulting amide forms a chiral enolate, which can then react with electrophiles. The steric hindrance provided by the auxiliary directs the electrophile to attack from a specific face, thereby creating a new stereocenter with high diastereoselectivity. researchgate.net After the desired substitution is achieved, the auxiliary is cleaved to reveal the enantiomerically enriched product, which can then be further transformed into this compound.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Condition |
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Acidic or basic hydrolysis, reduction |
| Pseudoephedrine Amides | Asymmetric alkylation of carbonyl compounds | Hydrolysis with acid or base |
| Camphorsultams | Asymmetric Diels-Alder, aldol, and alkylation reactions | Hydrolysis, reduction (e.g., with LiAlH₄) |
| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | Saponification |
Asymmetric catalysis is a powerful alternative to chiral auxiliaries, offering the advantage of generating large quantities of enantiomerically enriched products from a small amount of a chiral catalyst. sigmaaldrich.com This approach encompasses a wide range of transformations, including hydrogenations, cycloadditions, and fluorinations, driven by transition metals, organocatalysts, or enzymes. frontiersin.orgnih.gov
For the synthesis of this compound, several catalytic strategies could be envisioned. One approach is the asymmetric hydrogenation of a fluorinated cyclopentene (B43876) precursor using a chiral transition-metal catalyst (e.g., based on rhodium or iridium) with chiral phosphine (B1218219) ligands. nih.gov This would establish the stereocenters on the cyclopentane ring with high enantioselectivity.
Another advanced strategy is catalytic asymmetric fluorination. This can involve the reaction of an enolate derived from a cyclopentanone (B42830) precursor with an electrophilic fluorine source in the presence of a chiral Lewis acid or organocatalyst. sigmaaldrich.comnih.gov For example, chiral N-heterocyclic carbene (NHC) catalysts have been used for the desymmetrization of 1,3-diketones to form enantioenriched cyclopentenes, a process that could be adapted for this synthesis. organic-chemistry.org Similarly, chiral phase-transfer catalysts can be employed in asymmetric electrophilic fluorination reactions. google.com
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them. tcichemicals.com This is often a practical approach if an efficient asymmetric synthesis is not available.
Classical resolution involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization or chromatography. After separation, the chiral resolving agent is cleaved to yield the individual, enantiomerically pure isomers of this compound.
Alternatively, chiral chromatography provides a direct method for separation. In this technique, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and allowing for their separation.
Regioselective Fluorination Techniques
Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enol or enolate, with an electrophilic source of fluorine ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine bond are most commonly used due to their stability, safety, and effectiveness. wikipedia.org
In a potential synthesis of this compound, a precursor like cyclopentylmethanol could be oxidized to the corresponding ketone. The ketone can then be converted to its enolate or silyl (B83357) enol ether, which subsequently reacts with an electrophilic fluorinating agent. The regioselectivity of this reaction can be a challenge, but it can often be controlled through the specific reaction conditions or the use of directing groups. For instance, fluorination of thioester intermediates with reagents like diethylaminosulfur trifluoride (DAST) has been shown to be efficient.
Table 2: Common Electrophilic Fluorinating Reagents
| Reagent Name | Acronym | Typical Use |
| Selectfluor® | F-TEDA-BF₄ | Fluorination of enolates, silyl enol ethers, and electron-rich aromatics. wikipedia.org |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, carbanions, and organometallics. nih.govwikipedia.org |
| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols and fluorination of carbonyls. |
Nucleophilic fluorination is a widely used method for forming C-F bonds, typically involving an S_N2 reaction where a nucleophilic fluoride (B91410) ion displaces a leaving group on the substrate. numberanalytics.com This approach is often highly regioselective, as the position of the fluorine atom is predetermined by the position of the leaving group.
A common strategy for synthesizing this compound via this route would start with a cyclopentanol (B49286) derivative bearing a hydroxyl group at the 3-position. This hydroxyl group is first converted into a good leaving group, such as a tosylate, mesylate, or triflate. Subsequent treatment with a nucleophilic fluoride source, such as an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride), displaces the leaving group to install the fluorine atom. beilstein-journals.org
Research has shown that for cyclopentane systems, the choice of fluoride source and solvent is crucial to prevent competing elimination reactions. For example, the use of cesium fluoride (CsF) in tert-butanol (B103910) has been reported to be effective in the nucleophilic fluorination of cyclopentyl triflate precursors, successfully minimizing the formation of cyclopentene byproducts.
Table 3: Common Nucleophilic Fluoride Sources
| Fluoride Source | Key Features |
| Potassium Fluoride (KF) | Inexpensive but often requires a phase-transfer catalyst (e.g., 18-crown-6) to enhance solubility and reactivity. beilstein-journals.org |
| Cesium Fluoride (CsF) | More soluble and reactive than KF in organic solvents; often used for challenging fluorinations. nih.gov |
| Tetrabutylammonium Fluoride (TBAF) | Highly soluble in organic solvents but is also basic and hygroscopic, which can lead to side reactions. numberanalytics.com |
| Diethylaminosulfur Trifluoride (DAST) | Can act as a nucleophilic fluoride source in deoxyfluorination reactions of alcohols. |
Precursor-Based Synthetic Routes to this compound
The preparation of this compound can be approached from different precursors, primarily through the functionalization of a pre-existing cyclopentane ring system. The two major strategies involve the reduction of a carbonyl group on a fluorinated cyclopentane core and the fluorination of a cyclopentene-based precursor.
One of the most direct routes to this compound involves the reduction of a corresponding fluorinated cyclopentyl carbonyl compound. This can be either 3-fluorocyclopentanone (B1510181) or 3-fluorocyclopentanecarbaldehyde. The general scheme involves the initial synthesis of the fluorinated ketone or aldehyde, followed by reduction of the carbonyl group to a primary alcohol.
The synthesis of the precursor, 3-fluorocyclopentanone, can be achieved through the electrophilic fluorination of cyclopentanone enolates or their synthetic equivalents. Reagents such as Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations. wikipedia.org Once the 3-fluorocyclopentanone is obtained, it can be reduced to a secondary alcohol, which would then require further steps to introduce the hydroxymethyl group.
A more direct precursor is 3-fluorocyclopentanecarbaldehyde. Its synthesis can be envisioned from a suitable cyclopentane derivative. For instance, oxidation of a pre-existing primary alcohol on a fluorinated cyclopentane ring could yield the aldehyde. Common oxidation methods include Swern oxidation, or the use of pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
The crucial step in this synthetic route is the reduction of the carbonyl group. Standard reducing agents are highly effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a widely used, mild, and efficient reagent for the reduction of aldehydes and ketones to their corresponding alcohols. google.com.qa Lithium aluminum hydride (LiAlH₄) can also be used, although it is a more powerful and less selective reducing agent. The reduction of 3-fluorocyclopentanecarbaldehyde with sodium borohydride would directly yield this compound.
| Step | Precursor | Reagent | Conditions | Product | Typical Yield (%) |
| 1 | Cyclopentanone | LDA, then NFSI | THF, -78 °C to rt | 3-Fluorocyclopentanone | 60-75 |
| 2 | 3-Fluorocyclopentanecarboxylic acid | (COCl)₂, then NaBH₄ | THF, 0 °C to rt | This compound | 70-85 |
| 3 | 3-Fluorocyclopentanecarbaldehyde | NaBH₄ | Methanol, 0 °C | This compound | >90 |
Table 1: Representative data for the synthesis of this compound via reduction of fluorinated cyclopentanone derivatives. Yields are estimated based on similar transformations reported in the literature.
An alternative and versatile approach to this compound starts from cyclopentene derivatives, most notably cyclopent-3-en-1-ylmethanol. This commercially available starting material possesses a double bond that can be selectively functionalized to introduce the fluorine atom. This route has been successfully applied in the synthesis of various fluorinated carbocyclic nucleosides. auburn.edunih.gov
The key transformation in this pathway is the fluorination of the double bond of cyclopent-3-en-1-ylmethanol. This can be achieved through several methods, including electrophilic fluorination. Reagents like Selectfluor® or diethylaminosulfur trifluoride (DAST) can be employed. wikipedia.orgauburn.edu The reaction proceeds by the addition of an electrophilic fluorine species across the double bond, which can be followed by the introduction of a hydroxyl group, leading to a fluorohydrin intermediate. Subsequent deoxygenation of the secondary hydroxyl group would be necessary to arrive at the target structure.
A more direct hydrofluorination of the double bond could also be considered, although this can be challenging to control and may lead to rearrangements. The regioselectivity of the fluorination is a critical aspect of this route, as the reaction could potentially yield both 2-fluoro and 3-fluoro isomers. The directing effect of the existing hydroxymethyl group can influence the stereochemical outcome of the fluorination.
| Step | Precursor | Reagent(s) | Conditions | Intermediate | Typical Yield (%) |
| 1 | Cyclopent-3-en-1-ylmethanol | 1. Selectfluor® 2. H₂O/MeCN | Room Temperature | 3-Fluoro-4-hydroxycyclopentyl)methanol | 65-80 |
| 2 | (3-Fluoro-4-hydroxycyclopentyl)methanol | 1. TsCl, Pyridine (B92270) 2. LiAlH₄ | 0 °C to reflux | This compound | 50-70 (over 2 steps) |
Table 2: Plausible synthetic sequence for this compound from a cyclopentene derivative. Yields are estimated based on analogous fluorination and reduction reactions.
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles
When evaluating the two primary synthetic routes to this compound, several factors related to efficiency and environmental impact come into play. Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. wikipedia.org
Chemical Reactivity and Transformation Studies of 3 Fluorocyclopentyl Methanol
Reactions at the Primary Alcohol Functionality
The primary alcohol group in (3-Fluorocyclopentyl)methanol is a versatile functional handle that participates in a variety of classical organic transformations, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
Esterification: this compound can be readily converted to its corresponding esters through established protocols. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. mdpi.com Alternatively, the Steglich esterification offers a milder approach, utilizing a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which is particularly suitable for sensitive substrates. nih.gov While specific yields for this compound are not extensively documented in the literature, analogous esterifications of primary alcohols proceed in good to excellent yields under these conditions. organic-chemistry.org
Table 1: Representative Esterification Reactions of Primary Alcohols This table presents generalized conditions for esterification reactions applicable to primary alcohols like this compound, based on established synthetic methods.
| Reaction Name | Reagents & Conditions | Typical Yield (%) |
| Fischer-Speier Esterification | Carboxylic Acid, H₂SO₄ (cat.), Reflux | 60-95 mdpi.com |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP, CH₂Cl₂ | 80-95 nih.gov |
Etherification: The synthesis of ethers from this compound can be effectively achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. smolecule.comrsc.orgnumberanalytics.com This method is highly efficient for primary alcohols and a wide range of alkyl halides. numberanalytics.com
Table 2: General Protocol for Williamson Ether Synthesis This table outlines a general procedure for the Williamson ether synthesis, a viable route for the etherification of this compound.
| Step | Reagents & Conditions | Purpose |
| 1. Alkoxide Formation | NaH, THF, 0 °C to rt | Deprotonation of the alcohol |
| 2. Nucleophilic Substitution | Alkyl Halide, rt to Reflux | Formation of the ether linkage |
Oxidation and Reduction Pathways
Oxidation: The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, (3-fluorocyclopentyl)formaldehyde, or the carboxylic acid, (3-fluorocyclopentanecarboxylic acid), depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the selective oxidation to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone), will typically lead to the formation of the carboxylic acid. The presence of the fluorine atom is not expected to significantly interfere with these standard oxidation protocols. In some systems, selective oxidation of secondary alcohols in the presence of primary alcohols has been achieved using catalytic systems in fluorinated solvents, highlighting the nuanced reactivity that can be achieved in fluorinated molecules. acs.orgacs.org
Reduction: The primary alcohol functionality in this compound is already in a reduced state. However, derivatives of this compound, such as its corresponding esters or carboxylic acids, can be reduced back to the parent alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. ucla.edu
Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, activation of the hydroxyl group is necessary to facilitate substitution. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol to (3-fluorocyclopentyl)methyl tosylate. This tosylate is an excellent substrate for SN2 reactions with a variety of nucleophiles. usd.edu
Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly into the corresponding alkyl chloride or bromide, which can then undergo subsequent nucleophilic substitution reactions.
Reactivity Influenced by the Fluorine Atom
The presence of a fluorine atom at the 3-position of the cyclopentyl ring, while somewhat remote from the primary alcohol, exerts subtle but significant electronic and conformational effects on the reactivity of this compound.
Inductive and Stereoelectronic Effects of Fluorine
Inductive Effects: Fluorine is the most electronegative element, and its presence on the cyclopentyl ring introduces a strong electron-withdrawing inductive effect (-I effect). numberanalytics.com This effect can influence the acidity of the proton on the hydroxyl group, making it slightly more acidic compared to its non-fluorinated analog, cyclopentylmethanol. This enhanced acidity can affect the rate of reactions that involve deprotonation of the alcohol, such as in the Williamson ether synthesis. numberanalytics.com
Stereoelectronic Effects: The fluorine atom can participate in stereoelectronic interactions, such as the gauche effect, which can influence the conformational preferences of the cyclopentyl ring. chimia.chresearchgate.net The gauche effect describes the tendency of certain substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than an anti-periplanar conformation. This conformational bias can affect the accessibility of the hydroxymethyl group to incoming reagents, potentially influencing reaction rates and stereoselectivity in certain cases. chimia.chresearchgate.net Evidence for intramolecular C-F···H-O interactions has been observed in related fluorinated cyclohexanol (B46403) derivatives, which can influence the molecule's properties and reactivity. researchgate.net
Proximity Effects on Adjacent Functional Groups
While the fluorine atom in this compound is not directly adjacent to the reacting center in the transformations discussed above, its electronic influence can be transmitted through the carbon framework. In reactions where a carbocationic intermediate might be formed at a neighboring position, the electron-withdrawing nature of the fluorine would be destabilizing. However, for the reactions of the primary alcohol, this effect is less pronounced. The primary influence remains the modulation of the alcohol's acidity and the potential for conformational control through stereoelectronic interactions. numberanalytics.comchimia.ch
Cyclopentane (B165970) Ring Transformations
The chemical modification of the cyclopentane ring in this compound and its derivatives is a key area of study for accessing novel fluorinated scaffolds. These transformations can be broadly categorized into methodologies that alter the ring size—through expansion or contraction—and those that introduce new functional groups onto the existing cyclopentane skeleton.
Ring Expansion and Contraction Methodologies
Ring expansion reactions provide a valuable pathway to larger carbocyclic systems, such as fluorinated cyclohexanes, from cyclopentyl precursors. Conversely, ring contraction can yield smaller, more strained ring systems, though this is a less common transformation for cyclopentanes.
One of the most established methods for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . numberanalytics.comslideshare.netyoutube.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium salt intermediate. numberanalytics.com Subsequent loss of nitrogen gas leads to the formation of a primary carbocation, which then undergoes a 1,2-alkyl shift, resulting in the expansion of the ring and the formation of a more stable carbocation. This intermediate is then captured by water to yield a ring-expanded ketone after deprotonation. youtube.com
For this compound, this would first require its conversion to the corresponding 1-aminomethyl-3-fluorocyclopentanol. This precursor could then be subjected to the Tiffeneau-Demjanov conditions to potentially yield 3-fluorocyclohexanone. The migratory aptitude of the ring carbons would influence the regioselectivity of the expansion.
Proposed Tiffeneau-Demjanov Ring Expansion:
| Reactant | Reagents | Proposed Product |
| 1-(Aminomethyl)-3-fluorocyclopentan-1-ol | Nitrous Acid (HNO₂) | 3-Fluorocyclohexanone |
While the Tiffeneau-Demjanov rearrangement is a powerful tool for ring expansion, its application to fluorinated systems like this compound derivatives is not extensively documented in the literature, and the influence of the fluorine substituent on the reaction outcome would require specific investigation.
Methodologies for the ring contraction of cyclopentane rings are less common and often require specific substrate architectures. wikipedia.org The Favorskii rearrangement of α-halo cycloalkanones is a well-known ring contraction method, but its application to a derivative of this compound would necessitate several synthetic steps to generate the required α-haloketone precursor. harvard.edu Research on direct ring contraction of fluorinated cyclopentyl systems is not widely reported.
Functionalization of the Cyclopentane Skeleton
The introduction of new functional groups onto the cyclopentane ring of this compound can lead to a diverse array of novel compounds with potentially valuable properties. A prominent strategy for achieving this is through the transition-metal-catalyzed activation of C-H bonds. beilstein-journals.orgresearchgate.net
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective modification of unactivated C(sp³)–H bonds. researchgate.netnih.gov A common approach involves the use of a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, thereby enabling its selective activation. beilstein-journals.orgresearchgate.net
For a molecule like this compound, the hydroxyl group can be converted into a more effective directing group, such as an amide. For instance, the corresponding 3-fluorocyclopentanecarboxamide can be synthesized. The amide group, particularly when coupled with a bidentate ligand like an 8-aminoquinoline (B160924) auxiliary, can direct the palladium catalyst to activate the β-C-H bonds of the cyclopentane ring. beilstein-journals.orgresearchgate.net
This strategy has been successfully employed for the fluorination of aliphatic amides using electrophilic fluorine sources like Selectfluor. nih.gov While direct C-H functionalization of this compound derivatives is not explicitly detailed in the reviewed literature, the principles established for other aliphatic amides provide a strong basis for its potential application.
Table of Palladium-Catalyzed β-C-H Fluorination of Aliphatic Amides
| Substrate | Catalyst / Reagents | Product | Yield (%) | Reference |
| N-(8-quinolinyl)pentanamide | Pd(OAc)₂, Selectfluor | N-(8-quinolinyl)-3-fluoropentanamide | 75 | nih.gov |
| N-(8-quinolinyl)hexanamide | Pd(OAc)₂, Selectfluor | N-(8-quinolinyl)-3-fluorohexanamide | 68 | nih.gov |
| N-(8-quinolinyl)-3-phenylpropanamide | Pd(OAc)₂, Selectfluor | N-(8-quinolinyl)-3-fluoro-3-phenylpropanamide | 82 | nih.gov |
This methodology could potentially be applied to a derivative of this compound, such as N-(8-quinolinyl)-3-fluorocyclopentanecarboxamide, to introduce additional functional groups at the C2 and C5 positions of the cyclopentane ring. The regioselectivity would be influenced by the directing group and the steric and electronic environment of the C-H bonds.
Derivatization and Complex Molecule Synthesis Utilizing 3 Fluorocyclopentyl Methanol
Synthesis of Fluorinated Cyclopentyl Building Blocks
The utility of (3-fluorocyclopentyl)methanol as a synthetic precursor stems from the reactivity of its primary alcohol functional group. saskoer.ca This hydroxyl group can be readily transformed into other functionalities, allowing for its incorporation into a wide array of more complex structures. pcbiochemres.com
The primary alcohol of this compound can undergo a variety of standard organic transformations to yield key intermediates. These reactions typically involve oxidation of the alcohol or its conversion into a good leaving group for subsequent nucleophilic substitution reactions.
Common transformations include:
Oxidation to Aldehyde : Mild oxidation converts the primary alcohol to the corresponding aldehyde, (3-fluorocyclopentyl)carbaldehyde. This aldehyde is a versatile intermediate, susceptible to nucleophilic attack and further transformations. saskoer.ca
Oxidation to Carboxylic Acid : Stronger oxidation conditions can transform the alcohol into (3-fluorocyclopentyl)carboxylic acid. Carboxylic acids are foundational intermediates for the synthesis of amides, esters, and other acid derivatives. libretexts.org
Conversion to Halides/Sulfonates : The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or halide. For instance, reaction with tosyl chloride would yield (3-fluorocyclopentyl)methyl tosylate. These activated intermediates are primed for SN2 reactions with a wide range of nucleophiles to introduce new functional groups.
These derivatizations furnish a toolkit of fluorinated cyclopentyl building blocks, each poised for specific synthetic applications.
Table 1: Potential Key Intermediates from this compound
| Starting Material | Reaction Type | Product Intermediate | Potential Subsequent Reactions |
|---|---|---|---|
| This compound | Mild Oxidation | (3-Fluorocyclopentyl)carbaldehyde | Wittig reaction, Grignard addition, Reductive amination |
| This compound | Strong Oxidation | (3-Fluorocyclopentyl)carboxylic acid | Amide coupling, Esterification, Reduction to alcohol |
| This compound | Tosylation | (3-Fluorocyclopentyl)methyl tosylate | Nucleophilic substitution (e.g., with azides, cyanides) |
Beyond modification of the hydroxymethyl group, further functionalization can be achieved on the cyclopentane (B165970) ring itself, although this is often more complex. Modern synthetic methods, such as C-H functionalization, allow for the direct introduction of new groups at specific positions on a carbon skeleton. nih.govrsc.org While specific examples starting from this compound are not prevalent in the literature, the principles of radical-based C-H functionalization could theoretically be applied to introduce groups like halogens or cyano groups to the cyclopentyl ring, creating highly functionalized and unique building blocks. nih.gov More commonly, additional functionalities are incorporated by starting with a more complex, difunctionalized cyclopentane precursor and then introducing the fluorine atom at a later stage.
Application in Natural Product and Analogue Synthesis
The structural motifs present in this compound make it an attractive synthon for the synthesis of analogues of natural products and other complex molecular targets, particularly in medicinal chemistry.
A synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. nih.gov When this compound is used in its enantiomerically pure form, it acts as a chiral synthon, transferring its stereochemistry to the final product. The stereoselective synthesis of target molecules is critical in drug discovery, as different enantiomers can have vastly different biological activities. numberanalytics.com The use of chiral fluorinated synthons is a recognized strategy for producing optically active drug candidates. nih.gov For example, specific stereoisomers of (3-fluorocyclopentyl) derivatives have been used to synthesize muscarinic receptor antagonists, where the stereochemistry of the fluorocyclopentyl moiety is crucial for the compound's biological function. google.com.qa
The (3-fluorocyclopentyl)methyl group has been successfully incorporated into larger, more complex molecular frameworks. A notable example is its use in the synthesis of 3,6-disubstituted azabicyclo[3.1.0]hexane derivatives, which have been investigated as muscarinic receptor antagonists for treating respiratory and gastrointestinal diseases. google.com.qa In this synthesis, a derivative of this compound is used to build a key intermediate, (2S)-[(1R or 1S, 3R or 3S)-3-fluorocyclopentyl]-2-hydroxy-2-phenylacetic acid, which is then coupled to the azabicyclic core. google.com.qa This demonstrates the role of the fluorinated building block in constructing complex, pharmacologically relevant molecules.
Synthesis of Fluorinated Carbocyclic Nucleosides and Related Compounds
One of the most significant applications of this compound and its derivatives is in the synthesis of carbocyclic nucleoside analogues. rsc.orgworktribe.com In these molecules, the furanose sugar's ring oxygen is replaced by a carbon atom, forming a cyclopentane or cyclopentene (B43876) ring. nih.gov This modification can enhance the metabolic stability of the nucleoside analogue, particularly against enzymatic cleavage of the glycosidic bond. nih.gov
The introduction of a fluorine atom onto this carbocyclic ring, as in a 6'-fluorocarbocyclic nucleoside, further modulates the molecule's properties. rsc.orgworktribe.com Syntheses have been developed to produce 6'-(R)-monofluoro- and 6'-gem-difluorocarbauridine analogues on a gram scale. rsc.orgworktribe.com These synthetic routes establish key diastereoselective conjugate addition and fluorination methods. rsc.org The resulting fluorinated carbocyclic uridine (B1682114) scaffolds serve as versatile platforms for creating a library of related compounds, including cytidine (B196190) and 2'-deoxy analogues, for biological evaluation. rsc.orgworktribe.com These efforts aim to expand the available pharmacophore space for developing new chemotherapeutic agents for cancer and viral infections. worktribe.com
Table 2: Examples of Synthesized Fluorinated Carbocyclic Nucleoside Analogues
| Precursor Type | Nucleobase | Final Analogue Class | Reference |
|---|---|---|---|
| Fluorinated Cyclopentyl Synthon | Uracil | 6'-Fluorocarbauridine | rsc.orgworktribe.com |
| 6'-Fluorocarbauridine Scaffold | Cytosine (via conversion) | 6'-Fluorocarbacytidine | rsc.org |
| 6'-Fluorocarbauridine Scaffold | Uracil | 2'-Deoxy-6'-fluorocarbauridine | rsc.org |
Precursor Role in Nucleoside Chemistry
This compound and its derivatives are key precursors in the synthesis of carbocyclic nucleoside analogues. In these analogues, the furanose sugar ring of natural nucleosides is replaced by a carbocyclic ring, such as a fluorinated cyclopentane. This modification can confer desirable properties, including increased metabolic stability and potent antiviral or anticancer activity. worktribe.commdpi.com
The synthesis of fluorinated carbocyclic nucleosides often involves the construction of a functionalized fluorocyclopentane (B75047) intermediate that can be coupled with a nucleobase. While direct use of this compound is not always explicitly documented, the synthetic strategies for creating 6'-fluorinated carbocyclic nucleosides highlight the importance of precursors with this core structure. For instance, a common approach involves the α-fluorination of a cyclopentanone (B42830) derivative to introduce the fluorine atom, followed by reduction and further functionalization to prepare for coupling with a nucleobase. nih.gov A gram-scale synthesis of 6’-(R)-monofluoro- and 6’-gem-difluorouridines has been developed from chiral pool materials, demonstrating the feasibility of producing these complex molecules. rsc.orgworktribe.com
The general synthetic approach for producing fluorinated nucleosides can be either linear, involving the fluorination of a pre-existing nucleoside, or convergent, where a fluorine-containing sugar or carbocyclic mimic is condensed with a heterocyclic base. mdpi.comnih.gov The latter is often preferred as it allows for greater flexibility in the synthesis of diverse analogues. mdpi.com The insertion of a fluorine atom at various positions on the carbocyclic ring has been shown to significantly enhance the antiviral activity of the resulting nucleoside analogues. mdpi.com
Table 1: Examples of Fluorinated Carbocyclic Nucleoside Analogues and their Precursor Strategies
| Nucleoside Analogue Type | Precursor Strategy | Key Intermediates | Reference |
| 6'-α/β-monofluorinated carbanucleosides | α-Fluorination of a silylenol ether derived from cyclopentanone using Selecfluor, followed by selective reduction. | Fluoroketones, Diastereomeric fluoroalcohols | nih.gov |
| 6'-(R)-monofluoro- and 6'-gem-difluorouridines | Diastereoselective conjugate addition and fluorination methodologies starting from chiral pool materials. | Functionalized chiral cyclopentane derivatives | rsc.orgworktribe.com |
| General Fluorinated Nucleosides | Condensation of a fluorine-substituted glycone (carbocyclic mimic) with a suitable heterocyclic base. | Fluorine-containing carbohydrates or carbocyclic rings | mdpi.comnih.gov |
Methodologies for Glycosylation and Coupling Reactions
The formation of the N-glycosidic bond between the fluorinated carbocyclic moiety and the nucleobase is a critical step in the synthesis of these nucleoside analogues. This transformation, often referred to as N-glycosylation or coupling, requires robust and stereoselective methodologies. nih.govcas.cz
Several strategies have been developed for this purpose. One-pot glycosylation methods have emerged as efficient techniques for the synthesis of both glycans and nucleosides. nih.gov A notable method involves the use of glycosyl ortho-(1-phenylvinyl)benzoates as glycosyl donors, which offers a versatile and efficient route to both O- and N-glycosides. nih.gov Another innovative approach utilizes an in-situ formation of a 1,2-epoxide (anhydrose) from a protected ribose, which then reacts with the nucleobase to form the desired β-ribofuranosyl nucleoside. cas.cz While these methods are described for ribose sugars, the principles can be adapted for carbocyclic precursors.
Cross-coupling reactions are also instrumental in the synthesis of complex molecules and have found widespread use in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling are particularly relevant for attaching the fluorocyclopentyl group to a nucleobase or for modifying the nucleobase itself. nih.gov These palladium-catalyzed reactions are valued for their reliability and tolerance of various functional groups. nih.gov For instance, the Buchwald-Hartwig amination is a powerful tool for forming the crucial C-N bond between an aryl or heteroaryl halide (the nucleobase) and an amine, a functionality that can be introduced onto the fluorocyclopentyl ring. nih.gov
Table 2: Key Coupling Methodologies in Nucleoside Synthesis
| Methodology | Description | Key Features | Reference |
| One-Pot Glycosylation | Utilizes glycosyl ortho-(1-phenylvinyl)benzoates for the efficient synthesis of both glycans and nucleosides. | High efficiency, broad scope for both C-O and C-N bond formation. | nih.gov |
| In-situ Epoxide Formation | A new glycosylation method where a 1,2-epoxide is formed in situ and reacts with a nucleobase. | Chemo- and stereoselective, suitable for one-pot synthesis of ribonucleosides. | cas.cz |
| Suzuki-Miyaura Cross-Coupling | A palladium-catalyzed reaction for the formation of C-C bonds. | Versatile for creating Csp²-Csp² bonds, tolerant of various functional groups. | nih.gov |
| Buchwald-Hartwig Amination | A palladium-catalyzed reaction for the formation of C-N bonds. | Effective for generating aromatic C-N bonds, crucial for attaching nucleobases. | nih.gov |
Mechanistic Investigations of Reactions Involving 3 Fluorocyclopentyl Methanol
Reaction Mechanism Elucidation for Synthesis Pathways
The synthesis of (3-Fluorocyclopentyl)methanol often involves multi-step sequences starting from unsaturated cyclopentane (B165970) precursors. A key step in introducing the fluorine atom is the halofluorination of a cyclic olefin. nih.gov
The mechanism of halofluorination begins with the electrophilic attack of a halogen source (e.g., N-bromosuccinimide or N-iodosuccinimide) on the cyclopentene (B43876) double bond. This attack forms a cyclic halonium ion intermediate. nih.govresearchgate.net The presence of a nucleophilic fluorine source, such as Deoxo-Fluor®, then facilitates the ring-opening of this intermediate. nih.govbeilstein-journals.org The fluoride (B91410) ion attacks one of the carbon atoms of the former double bond from the side opposite to the bulky halonium group, resulting in an anti-addition product, a trans-1-halo-2-fluorocyclopentane derivative. nih.gov
Subsequent steps are required to convert this intermediate into this compound. A plausible pathway involves the elimination of the halogen to form a fluorocyclopentene derivative. This can then be converted to the target alcohol via established methods such as hydroboration-oxidation, which would place the alcohol group anti-Markovnikov, or through conversion to a Grignard reagent followed by reaction with formaldehyde (B43269) and subsequent reduction. The precise sequence determines the final position of the substituents.
A summary of reagents commonly used in halofluorination is presented below.
| Starting Material | Halogen Source | Fluorine Source | Temperature (°C) | Yield (%) |
| Cyclopentene | N-Iodosuccinimide | Deoxo-Fluor® | 25 | 78 |
| Cyclopentadiene | N-Bromosuccinimide | Et₃N·3HF | 0 | 65 |
Mechanistic Studies of Chemical Transformations
This compound, as a primary alcohol, can undergo a variety of chemical transformations. The mechanistic pathways for these reactions are influenced by the presence of the fluorine atom.
Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. Photoelectrochemical oxidation on metal oxide surfaces like α-Fe₂O₃ proceeds via a mechanism that is second order in the density of surface holes. nih.gov The rate-limiting step involves C-H bond breaking, leading to the formation of formaldehyde from methanol (B129727) with high efficiency. nih.gov In chemical oxidation using reagents like chromic acid, the mechanism involves the initial formation of a chromate (B82759) ester. This is followed by the elimination of the chromate group, typically via an E2-like pathway where a base removes the proton on the carbon bearing the oxygen, to yield the corresponding aldehyde.
Etherification: Ethers can be synthesized from this compound through several mechanisms. Acid-catalyzed dehydration involves the protonation of the alcohol's hydroxyl group to form a good leaving group (water). masterorganicchemistry.com A second molecule of the alcohol then acts as a nucleophile in an Sₙ2 reaction, displacing the water molecule and forming a protonated ether, which is subsequently deprotonated. masterorganicchemistry.comlibretexts.org This method is primarily suitable for producing symmetrical ethers. masterorganicchemistry.com
Mitsunobu Reaction: This reaction is a powerful tool for converting alcohols into a wide array of other functional groups, including esters, ethers, and azides, with a predictable stereochemical outcome. researchgate.netnih.gov The reaction is promoted by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.govencyclopedia.pub The mechanism begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then protonates the acidic pronucleophile. The alcohol then attacks the phosphorus atom, displacing the hydrazine (B178648) derivative and forming a key alkoxyphosphonium salt. This salt activates the alcohol's hydroxyl group, turning it into an excellent leaving group, which is then displaced by the conjugate base of the pronucleophile in an Sₙ2 reaction. researchgate.net
Stereochemical Control Mechanisms in Derivatization
Controlling the three-dimensional arrangement of atoms is critical when derivatizing chiral molecules like this compound. Several methods allow for high stereochemical control.
Enzymatic Kinetic Resolution: A racemic mixture of this compound can be resolved using enzymes, particularly lipases. arkat-usa.orgresearchgate.net In a process called kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer much faster than the other. wikipedia.org For example, in the presence of an acyl donor like vinyl acetate, a lipase (B570770) will selectively acylate one enantiomer, leaving the other enantiomer unreacted. researchgate.net This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. The mechanism relies on the precise fit of one enantiomer into the chiral active site of the enzyme. The stereochemical preference can often be predicted using models such as the Kazlauskas rule, which relates enantioselectivity to the relative sizes of the substituents on the stereocenter. arkat-usa.org
Mitsunobu Reaction for Stereochemical Inversion: The Mitsunobu reaction is renowned for its well-defined stereochemical outcome. nih.gov The reaction proceeds with a complete inversion of configuration at the alcohol's stereocenter. researchgate.netencyclopedia.pubrsc.org This is a direct consequence of the Sₙ2 mechanism in the final step, where the nucleophile attacks the carbon atom from the side opposite to the alkoxyphosphonium leaving group. nih.gov This predictable inversion allows for the synthesis of specific stereoisomers of derivatives that would be difficult to obtain otherwise. For instance, an (R)-alcohol can be converted into an (S)-ester or other derivative.
The table below summarizes the stereochemical outcomes for key derivatization reactions.
| Reaction | Starting Material Stereochemistry | Reagents | Product Stereochemistry | Mechanism |
|---|---|---|---|---|
| Enzymatic Acylation | (R/S)-Alcohol | Lipase, Acyl Donor | (R)-Ester + (S)-Alcohol (or vice versa) | Kinetic Resolution wikipedia.org |
| Mitsunobu Esterification | (R)-Alcohol | PPh₃, DEAD, R'COOH | (S)-Ester | Sₙ2 Inversion nih.gov |
Kinetic and Thermodynamic Analysis of Reactions
The rates and energy profiles of reactions involving this compound are governed by kinetic and thermodynamic principles, which are significantly influenced by the properties of the fluorine atom and the cyclopentyl ring.
Kinetic Analysis: The rate of a chemical reaction is dictated by its activation energy. The presence of a highly electronegative fluorine atom can exert a strong inductive effect, influencing the stability of intermediates and transition states. For instance, in the oxidation of fluorinated alcohols by OH radicals, computational studies have been used to calculate bimolecular rate constants, providing insight into their atmospheric reactivity. uc.pt For the photoelectrochemical oxidation of methanol, kinetic studies revealed that the reaction rate is second order with respect to the density of surface holes on the catalyst and is independent of the applied potential. nih.gov Kinetic isotope effect studies, where hydrogen is replaced by deuterium, have shown that C-H bond breaking is often the rate-limiting step in alcohol oxidation reactions. nih.gov Fluorinated alcohols, when used as solvents, can also act as powerful promoters due to their strong hydrogen-bonding ability, which can accelerate reactions like the ring-opening of epoxides. arkat-usa.orgresearchgate.net
The table below outlines the key concepts in the kinetic and thermodynamic analysis of chemical reactions.
| Parameter | Symbol | Description | Influence on Reaction |
|---|---|---|---|
| Kinetics | |||
| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Higher k means a faster reaction. |
| Activation Energy | Ea | The minimum energy required for a reaction to occur. | Lower Ea leads to a faster reaction rate. |
| Thermodynamics | |||
| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. | Negative (exothermic) values favor spontaneity. |
| Entropy Change | ΔS | The change in disorder or randomness of a system. | Positive values (increased disorder) favor spontaneity. |
Computational and Theoretical Studies of this compound
The advent of powerful computational methods has provided indispensable tools for the in-depth investigation of molecular structures, properties, and reactivity. For this compound, a molecule with conformational flexibility and potential for intramolecular interactions, theoretical studies are crucial for a comprehensive understanding of its chemical behavior. This article delves into the computational and theoretical approaches used to elucidate the quantum chemical properties, conformational landscape, and reactivity of this compound.
Computational and Theoretical Studies of 3 Fluorocyclopentyl Methanol
Conformational Analysis and Energy Landscapes
The conformational flexibility of the cyclopentane (B165970) ring, coupled with the presence of two substituents, gives rise to a complex energy landscape for (3-Fluorocyclopentyl)methanol.
The cyclopentane ring is not planar and exists in a continuous state of dynamic puckering, primarily adopting envelope (Cₛ symmetry) and twist (C₂ symmetry) conformations to alleviate torsional strain. ic.ac.ukyoutube.com The energy barrier between these conformers is low, allowing for rapid interconversion through a process known as pseudorotation. nih.gov The presence of substituents, such as the fluorine atom and the hydroxymethyl group in this compound, influences the puckering of the ring and the preferred orientation of the substituents (axial vs. equatorial).
Computational studies on substituted cyclopentanes have shown that the size and nature of the substituents can significantly impact the conformational preferences. acs.orgacs.org For this compound, both cis and trans isomers exist, and for each, the substituents can adopt either axial or equatorial positions. The relative stability of these conformers is determined by a balance of steric and electronic effects.
Another important stereoelectronic interaction involving fluorine is the gauche effect. wikipedia.orgd-nb.info This effect describes the tendency for electronegative substituents to prefer a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) arrangement. nih.gov In this compound, the gauche effect can influence the torsional arrangement of the C-F and C-CH₂OH bonds, further shaping the conformational landscape. st-andrews.ac.ukresearchgate.net
Table 2: Calculated Properties of a Potential Intramolecular O-H···F Hydrogen Bond in a Stable Conformer of cis-(3-Fluorocyclopentyl)methanol
| Parameter | Calculated Value |
|---|---|
| H···F Distance (Å) | 2.15 |
| O-H···F Angle (°) | 155 |
| Stabilization Energy (kcal/mol) | -1.5 |
| O-H Stretching Frequency Shift (cm⁻¹) | -25 |
Note: The data in this table are hypothetical and based on typical values reported for intramolecular O-H···F hydrogen bonds in computational studies of similar fluorohydrins. nih.govresearchgate.net
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of molecules and for elucidating the mechanisms of chemical reactions. nih.govnih.gov For this compound, theoretical studies can provide insights into how the fluorine and hydroxymethyl substituents influence the reactivity of the cyclopentane ring.
The electron-withdrawing nature of the fluorine atom can affect the electron density distribution in the cyclopentane ring, potentially influencing its susceptibility to nucleophilic or electrophilic attack. nih.gov Computational methods can be used to calculate molecular electrostatic potentials and frontier molecular orbitals (HOMO and LUMO) to identify the most likely sites for reaction. nih.gov
Furthermore, theoretical calculations can be employed to model reaction pathways and to determine the activation energies of transition states. acs.orgacs.org For example, the mechanism of a dehydration reaction or an oxidation of the alcohol could be investigated. By comparing the activation barriers for different possible pathways, the most favorable reaction mechanism can be predicted. researchgate.net A hypothetical reaction coordinate diagram for a representative reaction is shown below.
Table 3: Predicted Activation Energies for a Hypothetical E2 Elimination Reaction of this compound
| Reactant Conformer | Transition State Energy (kcal/mol) | Product(s) |
|---|---|---|
| trans, anti-periplanar H and F | 25.8 | Cyclopent-2-enylmethanol + HF |
| cis, syn-periplanar H and F | 35.2 | Cyclopent-2-enylmethanol + HF |
Note: The data in this table are illustrative and based on general principles of reaction mechanisms and computational studies of similar elimination reactions.
Transition State Analysis
Transition state analysis is a critical computational method for understanding the kinetics and mechanism of a chemical reaction. It involves locating the highest energy point along the reaction pathway, known as the transition state (TS). The energy of this state determines the activation energy and, consequently, the reaction rate.
In the context of a reaction involving a fluorinated cyclopentane derivative, density functional theory (DFT) calculations are a common approach to identify transition state geometries and energies. For instance, in a nucleophilic substitution reaction where a hydroxyl group is displaced by fluoride (B91410), the transition state would feature a partially formed carbon-fluorine bond and a partially broken carbon-oxygen bond.
Illustrative Data for a Hypothetical Reaction:
Below is a hypothetical data table illustrating the kind of information that would be generated from a transition state analysis for a reaction involving a fluorinated cycloalkane.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +21.3 | -5.2 |
| Key Bond Length (Å): C-O | 1.43 | 1.85 | - |
| Key Bond Length (Å): C-F | - | 1.92 | 1.39 |
| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |
This table is for illustrative purposes only and does not represent actual data for this compound.
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as potential energy surface (PES) scanning, provides a detailed profile of the energy changes as reactants are converted into products. beilstein-journals.org This involves systematically changing a key geometric parameter, such as a bond length or angle, and calculating the energy at each step. This process allows for the visualization of the entire reaction pathway, including reactants, products, intermediates, and transition states.
For a reaction involving a fluorinated cyclic compound, the reaction coordinate might be defined as the difference in the breaking and forming bond distances. The resulting map would show the energy landscape of the transformation, highlighting the lowest energy path from reactants to products. These maps are instrumental in understanding the step-by-step mechanism of a reaction. researchgate.net
Correlation of Theoretical Predictions with Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation provides confidence in the predictive power of the computational methods. For fluorinated organic compounds, several properties can be compared.
Key Correlatable Parameters:
Reaction Rates: The activation energies calculated from transition state analysis can be used in the Arrhenius equation to predict reaction rate constants. These can then be compared with experimentally measured rates from kinetic studies.
Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can be directly compared to experimental spectra to confirm the structure of reactants, products, and sometimes even transient intermediates. nih.gov
Thermodynamic Properties: The calculated enthalpies and Gibbs free energies of reaction can be compared with experimental values obtained from calorimetry or equilibrium measurements. nih.govrsc.org
Illustrative Correlation Table:
| Property | Theoretical Value (DFT) | Experimental Value |
| Activation Energy (kcal/mol) | 21.3 | 22.5 ± 0.8 |
| ¹⁹F NMR Chemical Shift (ppm) | -185.2 | -184.7 |
| C-F Stretch Frequency (cm⁻¹) | 1105 | 1112 |
This table is for illustrative purposes only and does not represent actual data for this compound.
The agreement between theoretical and experimental data, as illustrated in the hypothetical table, would lend credibility to the computational model and the mechanistic insights derived from it. nih.govrsc.org
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Fluorocyclopentyl Methanol and Its Derivatives
Chiroptical Spectroscopy for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution, a task that can be challenging for other methods. youtube.com The application of VCD to (3-Fluorocyclopentyl)methanol offers a direct route to unambiguously assign the stereochemistry of its chiral centers.
The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample of this compound and comparing it to the theoretical spectra of the possible stereoisomers. These theoretical spectra are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.
For a molecule like this compound, several vibrational modes are of particular interest. The C-H, O-H, and C-F stretching and bending vibrations are expected to exhibit characteristic VCD signals. The O-H stretching region is particularly sensitive to intermolecular interactions, such as hydrogen bonding with the solvent or self-aggregation, which can significantly influence the VCD signature. rsc.orgrsc.org Furthermore, the C-F stretching vibration, while often challenging to model accurately with all computational functionals, can provide a unique probe for the stereochemical environment around the fluorine atom. rsc.org
A hypothetical VCD analysis of the (1R, 3R) and (1S, 3S) enantiomers of this compound would likely yield spectra that are mirror images of each other. The table below illustrates hypothetical VCD and infrared (IR) data for key vibrational modes of one enantiomer.
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | VCD Intensity (10⁻⁴) |
|---|---|---|---|
| O-H Stretch | 3450 | 55 | +2.5 |
| C-H Stretch (CH₂) | 2950 | 120 | -5.8 |
| C-H Stretch (CHOH) | 2870 | 40 | +1.7 |
| CH₂ Scissoring | 1460 | 30 | -0.9 |
| C-O Stretch | 1050 | 85 | +4.2 |
| C-F Stretch | 1080 | 95 | -3.1 |
This table presents hypothetical data for illustrative purposes.
The signs and relative intensities of the VCD bands in the experimental spectrum would be compared against the calculated spectra for the (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R) isomers to determine the correct stereochemical assignment. The conformational flexibility of the cyclopentane (B165970) ring would also need to be considered in the calculations, as different ring puckers can lead to distinct VCD spectra. cas.cz
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-ulm.de This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, making it an invaluable tool for the structural analysis of this compound derivatives.
To perform X-ray crystallography, a suitable single crystal of the compound or a derivative is required. msu.edu Since this compound is a liquid at room temperature, it would need to be crystallized at low temperatures or, more commonly, derivatized to a solid compound. For instance, reaction of the hydroxyl group to form an ester, such as a p-bromobenzoate, often yields a crystalline solid suitable for X-ray diffraction analysis.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined. researchgate.net
The results of an X-ray crystallographic analysis provide a wealth of structural information. For a derivative of this compound, this would include the precise conformation of the cyclopentane ring in the solid state, the relative and absolute stereochemistry of the substituents, and details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. beilstein-journals.org
Below is a hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic study of a p-bromobenzoate derivative of this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄BrFO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.543 |
| b (Å) | 12.876 |
| c (Å) | 15.987 |
| Volume (ų) | 1345.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.512 |
| R-factor | 0.035 |
This table presents hypothetical data for a crystalline derivative for illustrative purposes.
The determination of the space group, such as the chiral space group P2₁2₁2₁, and the subsequent structure solution would unequivocally establish the absolute configuration of the this compound moiety within the crystal. nih.gov This solid-state structure provides a crucial benchmark for understanding the molecule's intrinsic stereochemical properties.
Q & A
Q. What are the common synthetic routes for preparing (3-Fluorocyclopentyl)methanol?
The synthesis typically involves fluorination of a cyclopentane precursor followed by reduction. For example, fluorination of cyclopentene derivatives using reagents like potassium fluoride (KF) in polar solvents (e.g., DMSO) can introduce the fluorine atom regioselectively . Subsequent reduction of intermediates (e.g., ketones or esters) to the alcohol is achieved via reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H₂/Pd-C) . Key steps include protecting group strategies (e.g., mesylation with MsCl/Et₃N) to direct reaction pathways .
Q. How can the purity of this compound be validated after synthesis?
Methodological validation involves chromatographic techniques (HPLC or GC) coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR), particularly ¹⁹F NMR, is critical for verifying fluorine incorporation and regiochemistry . Purity assessment via elemental analysis or differential scanning calorimetry (DSC) ensures absence of solvents or side products .
Q. What solvents and storage conditions are optimal for stabilizing this compound?
The compound is hygroscopic and should be stored under inert gas (argon/nitrogen) at low temperatures (−20°C). Methanol or acetonitrile are preferred solvents for reactions due to their polarity, which stabilizes the fluorinated cyclopentyl moiety . Avoid prolonged exposure to acidic/basic conditions to prevent decomposition .
Advanced Research Questions
Q. How does the fluorine substituent influence the conformational stability of this compound?
Fluorine’s electronegativity introduces torsional strain in the cyclopentane ring, favoring equatorial positioning to minimize steric clashes. Computational studies (DFT or molecular dynamics) reveal that the 3-fluoro configuration enhances ring puckering, affecting hydrogen-bonding capacity and solubility . Comparative analyses with non-fluorinated analogs show reduced rotational freedom, impacting reactivity in SN2 pathways .
Q. What strategies mitigate side reactions during fluorination of cyclopentane precursors?
Competitive elimination or over-fluorination can be minimized by controlling reaction temperature (0–25°C) and using phase-transfer catalysts (e.g., crown ethers) to enhance fluoride ion solubility . Regioselectivity is improved via steric directing groups (e.g., tert-butyl esters) or microwave-assisted synthesis to accelerate kinetics . Post-reaction quenching with aqueous NH₄Cl prevents unwanted ring-opening .
Q. How can contradictory data on reaction yields in fluorocyclopentanol synthesis be resolved?
Discrepancies often arise from variations in precursor purity, solvent choice, or catalyst loading. Systematic Design of Experiments (DoE) approaches, such as factorial design, optimize parameters like fluoride ion concentration, solvent polarity, and reaction time . Meta-analyses of published protocols (e.g., comparing Pd-C vs. LiAlH4 reduction efficiencies) highlight the role of byproduct formation in yield discrepancies .
Q. What role does this compound serve in medicinal chemistry applications?
The fluorocyclopentyl moiety enhances metabolic stability and bioavailability in drug candidates. For example, it is used as a rigid scaffold in kinase inhibitors, where fluorine’s inductive effects modulate pKa of adjacent hydroxyl groups, improving target binding . Structure-activity relationship (SAR) studies correlate fluorine position with potency in antiviral or anticancer agents .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
AI-driven platforms (e.g., retrosynthesis software) propose viable routes by cross-referencing databases of fluorinated analogs. Quantum mechanical calculations (e.g., Fukui indices) identify nucleophilic/electrophilic sites, guiding functionalization at the hydroxyl or cyclopentyl positions . Machine learning models trained on reaction outcomes predict optimal catalysts (e.g., Ru-based systems for asymmetric reductions) .
Data Interpretation & Contradiction Analysis
Q. How should researchers address conflicting NMR data on fluorine coupling constants in this compound?
Discrepancies in ¹⁹F-¹H coupling constants (e.g., J values) may arise from solvent effects or dynamic ring puckering. Variable-temperature NMR experiments clarify conformational equilibria, while isotopic labeling (²H or ¹³C) resolves overlapping signals . Cross-validation with X-ray crystallography provides definitive structural assignments .
Q. What experimental controls are essential when comparing biological activity of fluorinated vs. non-fluorinated analogs?
Rigorous controls include matched molecular pairs (MMPs) to isolate fluorine’s effects, stability assays under physiological pH, and cytotoxicity profiling against non-target cell lines. Dose-response studies must account for fluorine’s impact on lipophilicity (logP), which alters membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
